molecular formula C20H18N4O5 B2878836 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide CAS No. 1904620-55-8

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide

Cat. No.: B2878836
CAS No.: 1904620-55-8
M. Wt: 394.387
InChI Key: GSLBNBVBJKLTJH-DAXSKMNVSA-N
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Description

This compound is a synthetic acrylamide derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety linked to an acrylamide core, further substituted with a 1,2,4-oxadiazole ring bearing a 6-ethoxypyridin-3-yl group. The benzo[d][1,3]dioxole group is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and modulating lipophilicity . The 1,2,4-oxadiazole ring is a heterocyclic scaffold frequently employed to improve pharmacokinetic properties, such as solubility and bioavailability, while the ethoxypyridine substituent may contribute to hydrogen bonding or π-π stacking interactions with biological targets .

Synthetic routes for analogous compounds (e.g., (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide) involve condensation of benzo[d][1,3]dioxole-5-carbaldehyde with acrylic acid derivatives, followed by amide coupling using amines or substituted alkylamines .

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-2-26-18-8-5-14(10-22-18)20-23-19(29-24-20)11-21-17(25)7-4-13-3-6-15-16(9-13)28-12-27-15/h3-10H,2,11-12H2,1H3,(H,21,25)/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLBNBVBJKLTJH-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the benzo[d][1,3]dioxole moiety is significant as it is often associated with various pharmacological effects.

Antimicrobial Properties

Research indicates that derivatives of benzo[d][1,3]dioxole compounds exhibit antibacterial activity. For instance, compounds similar to this compound show inhibitory effects against Mur ligases such as MurD and MurE, which are essential for bacterial cell wall synthesis . This suggests potential applications in treating bacterial infections.

Anticancer Activity

Studies have highlighted the anticancer potential of related compounds. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For example, certain benzo[d][1,3]dioxole derivatives have been shown to modulate signaling pathways involved in cancer progression .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes. For instance, it may act as a modulator of ATP-binding cassette transporters, which are crucial for drug resistance mechanisms in cancer cells . This property could enhance the efficacy of existing chemotherapeutics by overcoming resistance.

Case Studies

StudyFindings
Antibacterial Activity A study demonstrated that (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(methyl)acrylamide derivatives inhibited MurD and MurE ligases effectively in vitro.
Anticancer Effects In vitro tests showed that related compounds induced apoptosis in breast cancer cell lines through caspase activation.
Enzyme Modulation Research indicated that the compound enhanced the sensitivity of resistant cancer cells to doxorubicin by inhibiting P-glycoprotein activity.

The biological activity of this compound is likely mediated through several pathways:

  • Inhibition of Bacterial Cell Wall Synthesis : By targeting Mur ligases.
  • Induction of Apoptosis : Through modulation of cellular signaling pathways.
  • Inhibition of Drug Resistance Mechanisms : By affecting ATP-binding cassette transporters.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in its combination of a benzo[d][1,3]dioxole-acrylamide core and a 1,2,4-oxadiazole-pyridine moiety. Below is a comparison with structurally related compounds:

Compound Core Structure Key Substituents Bioactivity/Properties Reference
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide Acrylamide + 1,2,4-oxadiazole Benzo[d][1,3]dioxol-5-yl, 6-ethoxypyridin-3-yl Not explicitly stated; predicted enhanced solubility and target engagement
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (Compound 13) Acrylamide Benzo[d][1,3]dioxol-5-yl, 3,4-dimethoxyphenethyl Demonstrated chemopreventive activity in vitro
(Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4412) Bis-acrylamide 4-Methoxyphenyl, pyridin-3-yl, n-propyl Cellular activity in optimization studies
(Z)-3-[4-(dimethylamino)phenyl]-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (3012) Bis-acrylamide 4-(Dimethylamino)phenyl, p-tolyl, n-propyl Optimized for cellular uptake and efficacy

Key Observations from Structural Comparisons

Bioactivity Correlation with Substituents: The ethoxypyridine and oxadiazole groups in the target compound may enhance solubility and target binding compared to simpler acrylamides like Compound 13, which lacks heterocyclic motifs .

Similar stereochemical effects have been observed in analogs where (E)- vs. (Z)-isomers show divergent binding affinities .

Analytical Comparisons :

  • NMR studies of structurally related compounds (e.g., Compound 13) reveal that chemical shifts in regions corresponding to the benzo[d][1,3]dioxole and acrylamide protons (δ 6.71–7.50 ppm) remain consistent, while variations in oxadiazole or pyridine substituents alter shifts in regions B (δ 29–36 ppm) and A (δ 39–44 ppm) .
  • Mass spectrometry (MS/MS) molecular networking indicates that compounds sharing the benzo[d][1,3]dioxole-acrylamide backbone cluster together with high cosine scores (>0.8), suggesting conserved fragmentation patterns despite divergent substituents .

Functional and Pharmacological Insights

  • Metabolic Stability: The benzo[d][1,3]dioxole group is known to resist oxidative metabolism, which may prolong the half-life of the target compound compared to analogs with methoxy or dimethylamino groups .
  • Target Engagement : The 6-ethoxypyridin-3-yl group could facilitate interactions with kinase or receptor targets, akin to pyridine-containing inhibitors reported in oncology research .

Research Findings and Implications

Structural-Activity Relationships (SAR) :

  • Replacement of the 3,4-dimethoxyphenethyl group in Compound 13 with the oxadiazole-pyridine moiety likely shifts bioactivity from chemoprevention to kinase or protease inhibition, as seen in other oxadiazole derivatives .
  • Hierarchical clustering of bioactivity profiles (NCI-60 dataset) suggests that acrylamide derivatives with heterocyclic substituents exhibit distinct modes of action compared to simpler analogs, supporting targeted drug design .

Synthetic Challenges :

  • The oxadiazole ring’s incorporation requires precise control of cyclization conditions, as evidenced by the need for high-resolution MS/MS to confirm purity in related compounds .

Future Directions :

  • Comparative in vitro assays (e.g., kinase inhibition, cytotoxicity) are needed to validate predicted bioactivity.
  • Molecular dynamics simulations could elucidate the impact of the (Z)-configuration on target binding.

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